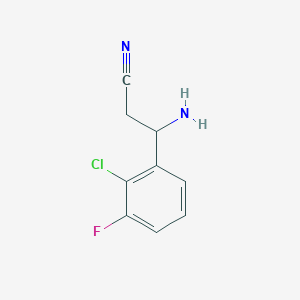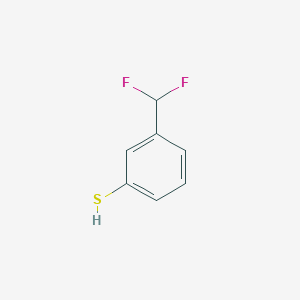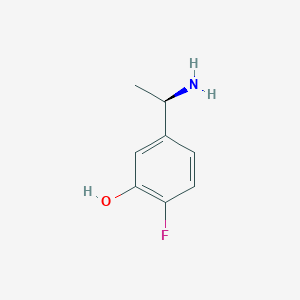![molecular formula C16H21NO4 B13052819 Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)
Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is a complex organic compound characterized by its unique hexahydrofuro[2,3-C]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and synthetic organic chemistry. Its structure includes a benzyl group, a hydroxymethyl group, and a carboxylate group, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor, such as a substituted pyridine, followed by functional group modifications. Key steps may involve:
Cyclization Reaction: Formation of the hexahydrofuro[2,3-C]pyridine core through intramolecular cyclization.
Hydroxymethylation: Introduction of the hydroxymethyl group via a hydroxymethylation reaction, often using formaldehyde and a base.
Benzylation: Addition of the benzyl group through a benzylation reaction, typically using benzyl bromide and a base.
Carboxylation: Introduction of the carboxylate group through carboxylation reactions, such as the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Analyse Des Réactions Chimiques
Types of Reactions: Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Hexahydrofuro[2,3-C]Pyridine Derivatives: Compounds with similar core structures but different substituents.
Benzyl Substituted Pyridines: Compounds with benzyl groups attached to pyridine rings.
Hydroxymethyl Substituted Heterocycles: Compounds with hydroxymethyl groups attached to various heterocyclic cores.
Uniqueness: Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is unique due to its specific combination of functional groups and its hexahydrofuro[2,3-C]pyridine core. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
benzyl (3aS,7aR)-2-(hydroxymethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C16H21NO4/c18-10-14-8-13-6-7-17(9-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t13-,14?,15-/m0/s1 |
Clé InChI |
ZPFXZTFBMJAIIS-LWEDLAQUSA-N |
SMILES isomérique |
C1CN(C[C@H]2[C@@H]1CC(O2)CO)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC2C1CC(O2)CO)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)





![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)



